molecular formula C12H12Si B7780646 Diphenyl-silane

Diphenyl-silane

Cat. No.: B7780646
M. Wt: 184.31 g/mol
InChI Key: VDCSGNNYCFPWFK-UHFFFAOYSA-N
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Description

Diphenyl-silane is an organosilicon compound with the molecular formula C12H12Si. It is characterized by the presence of two phenyl groups attached to a silicon atom. This compound is known for its versatility in various chemical reactions and its applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl-silane can be synthesized through several methods. One common method involves the reaction of diphenylchlorosilane with a reducing agent in the presence of a catalyst. For example, diphenylchlorosilane can be dissolved in tetrahydrofuran and reacted with a catalyst at temperatures ranging from -10 to 0°C. After the reaction is complete, the product is added to an inorganic acid dilute solution under ice bath conditions, and the organic layer is extracted to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of phenyl magnesium chloride with silicon tetrachloride in the presence of an inert hydrocarbon solvent. The reaction is typically carried out at temperatures between 25 and 125°C, followed by hydrolysis to precipitate this compound .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrosilylation reactions typically yield organosilicon compounds with silicon-carbon bonds, while reduction reactions can produce deoxygenated or dehalogenated organic compounds .

Mechanism of Action

The mechanism of action of diphenyl-silane in chemical reactions often involves the activation of silicon-hydrogen bonds. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a transition metal catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate exhibits strong Lewis acid character, allowing dual activation of both the carbonyl moiety and the hydride at the silicon center .

Comparison with Similar Compounds

Diphenyl-silane can be compared with other organosilicon compounds, such as:

    Phenylsilane: Contains one phenyl group attached to silicon.

    Diphenylsiloxane: Contains an oxygen atom between two silicon atoms, each bonded to a phenyl group.

    Triphenylsilane: Contains three phenyl groups attached to silicon.

This compound is unique due to its specific structure, which provides distinct reactivity and applications compared to other organosilicon compounds. Its ability to participate in a wide range of chemical reactions and its versatility in scientific research and industrial applications highlight its uniqueness .

Properties

IUPAC Name

diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSGNNYCFPWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29829-79-6
Details Compound: Benzene, 1,1′-silylenebis-, homopolymer
Record name Benzene, 1,1′-silylenebis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29829-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

184.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-12-2
Record name Diphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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